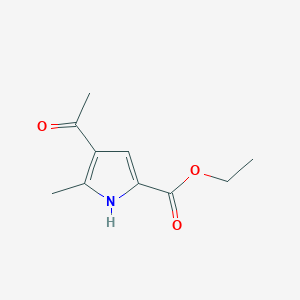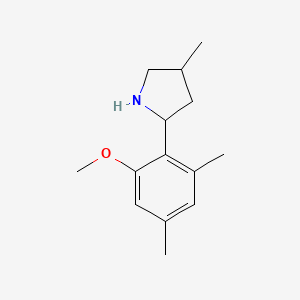
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxy group and two methyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine typically involves the ortho-lithiation of 3,5-dimethylanisole, followed by the addition of n-butyllithium in hexanes. This reaction is aided by the addition of TMEDA (tetramethylethylenediamine) to enhance the lithiation process . The resulting intermediate is then reacted with appropriate reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
科学研究应用
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall chemical behavior.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxy-4,6-dimethylphenyl)isoquinoline
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
Uniqueness
2-(2-Methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. This combination of structural features imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
2-(2-methoxy-4,6-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-9-5-11(3)14(13(7-9)16-4)12-6-10(2)8-15-12/h5,7,10,12,15H,6,8H2,1-4H3 |
InChI 键 |
KKWFVKQXSJQWTA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=C(C=C(C=C2OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


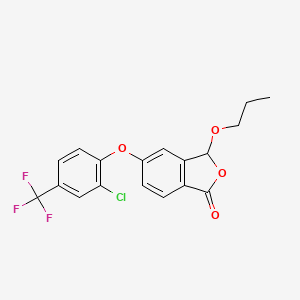
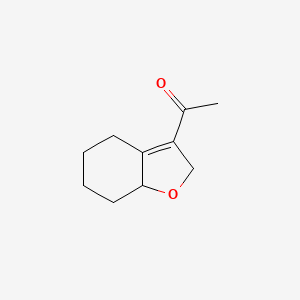
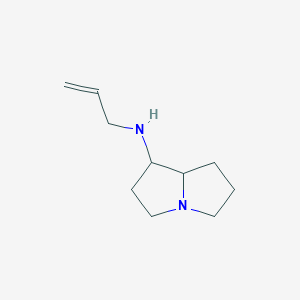
![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
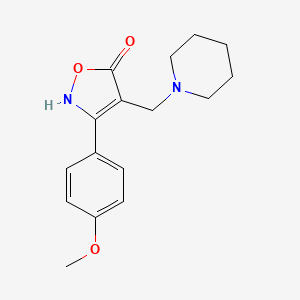

![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)

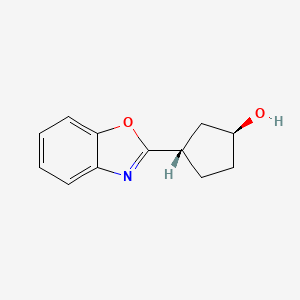
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
